L-798106 is a potent and selective antagonist of the prostaglandin E2 receptor subtype 3 (EP3). [, , , , , , , , , ] It is classified as an acyl-sulfonamide and is often employed as a pharmacological tool to investigate the role of the EP3 receptor in various physiological and pathophysiological processes. [, , ]
L-798106 is a potent and selective antagonist of the prostanoid EP3 receptor, which is part of the prostaglandin receptor family involved in various physiological and pathological processes. The compound has been studied for its potential therapeutic applications, particularly in cardiovascular and inflammatory conditions. Its chemical formula is , with a molecular weight of approximately 535.05 g/mol.
L-798106 was originally developed as a research tool to investigate the role of EP3 receptors in various biological systems. It has been utilized in numerous studies to elucidate the mechanisms of action related to prostaglandin signaling pathways.
L-798106 is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit specific receptor pathways associated with inflammation and pain. It specifically targets the EP3 receptor subtype, which plays a crucial role in mediating the effects of prostaglandins.
The synthesis of L-798106 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific proprietary details may not be publicly available, general synthetic strategies for similar compounds often involve:
The synthesis often requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed for characterization.
The molecular structure of L-798106 features a complex arrangement with multiple rings and functional groups, including a bromine atom and a sulfonamide group. This structural complexity contributes to its selective binding properties.
Key structural data include:
L-798106 primarily acts by binding to the EP3 receptor, inhibiting its activation by endogenous prostaglandins such as prostaglandin E2. This blockade can lead to various downstream effects in cellular signaling pathways.
The compound's efficacy is often evaluated through competitive binding assays, where its ability to displace known agonists from the EP3 receptor is measured. Ki values indicate its potency; for L-798106, Ki values have been reported as low as 0.3 nM against EP3 receptors, demonstrating its high selectivity compared to other prostanoid receptors .
L-798106 exerts its pharmacological effects by selectively antagonizing the EP3 receptor, which is involved in mediating responses such as vasodilation, platelet aggregation, and inflammatory processes. By blocking this receptor, L-798106 can modulate these responses effectively.
Research has shown that L-798106 can reduce cell proliferation and migration in various cancer cell lines, indicating potential applications in oncology . Additionally, it has been demonstrated to influence renal function and blood pressure regulation via its action on the EP3 receptor .
Relevant analyses often include spectroscopic methods (e.g., NMR, mass spectrometry) to confirm identity and purity.
L-798106 has several scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2